molecular formula C9H13N3O B2686988 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1341891-32-4

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2686988
CAS No.: 1341891-32-4
M. Wt: 179.223
InChI Key: PPWZYOPDBFZNPX-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a synthetic compound belonging to the family of pyrrolidines. It has the molecular formula C9H13N3O and a molecular weight of 179.223. This compound is characterized by the presence of a pyrrolidine ring attached to a methylpyrimidine moiety, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering its chemical properties.

    Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups to the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Cu(OAc)2 and Oxone, as well as iodinating agents like KI. The reactions are typically carried out in solvents such as acetonitrile under controlled temperature and atmospheric conditions .

Major Products

The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which have significant applications in the synthesis of drugs, dyes, and pigments .

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in determining the compound’s binding affinity and selectivity . The compound can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Pyrrolidine-2-one: This derivative is formed through the oxidation of pyrrolidine and has applications in organic synthesis.

    Pyrrolidine-2,5-diones: These compounds are used in the development of drugs with target selectivity.

Uniqueness

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its combination of the pyrrolidine ring with a methylpyrimidine moiety, which enhances its pharmacophore space and stereochemistry. This unique structure allows for efficient exploration of biological activity and target selectivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWZYOPDBFZNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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